molecular formula C24H29N3O6S B2498413 N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide CAS No. 898453-39-9

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Cat. No.: B2498413
CAS No.: 898453-39-9
M. Wt: 487.57
InChI Key: OYWGIJGITPPKEL-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research. This molecule incorporates several privileged structural motifs, including a 4-methoxybenzyl (PMB) group and a 1-oxa-4,8-diazaspiro[4.5]decane scaffold. The PMB group is widely recognized as a versatile protecting group for alcohols and other functionalities in multi-step synthetic sequences, and can be selectively removed under oxidative conditions using reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) . The spirocyclic core is a valuable rigid, three-dimensional structure often used to constrain molecular conformation, potentially leading to improved target selectivity and enhanced pharmacokinetic properties in bioactive molecules. The presence of the tosyl (p-toluenesulfonyl) group is a common feature in the development of enzyme inhibitors and synthetic intermediates. Researchers can leverage this compound as a key intermediate or building block for the synthesis of more complex molecules, particularly in the exploration of new pharmacologically active agents targeting central nervous system disorders, infectious diseases, or oncology. Its defined structure makes it suitable for structure-activity relationship (SAR) studies and library development. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-2-[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O6S/c1-18-3-9-21(10-4-18)34(30,31)27-15-16-33-24(27)11-13-26(14-12-24)23(29)22(28)25-17-19-5-7-20(32-2)8-6-19/h3-10H,11-17H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYWGIJGITPPKEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, identified by CAS number 898453-39-9, is a complex organic compound with significant potential in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C24_{24}H29_{29}N3_3O6_6S, with a molecular weight of 487.6 g/mol. The structure incorporates various functional groups, including an acetamide and a tosyl group, which contribute to its biological properties.

PropertyValue
CAS Number 898453-39-9
Molecular Formula C24_{24}H29_{29}N3_3O6_6S
Molecular Weight 487.6 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that create the spirocyclic structure integral to its activity. The process typically includes the formation of the tosylamide followed by cyclization reactions to yield the final product.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit promising anticancer activity. For instance, studies on spirocyclic compounds have demonstrated their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In vitro studies have shown that derivatives of this compound can exhibit cytotoxic effects against several cancer cell lines. For example:

CompoundCell Line TestedIC50 (µg/mL)
N-(4-methoxybenzyl)-2-oxo...CCRF-CEM leukemia cells>20
Analog AMCF7 breast cancer cells15
Analog BHeLa cervical cancer cells10

These results suggest that while the specific compound may not show strong activity alone, structural modifications could enhance its efficacy.

Antimicrobial Activity

Preliminary studies have also evaluated the antimicrobial properties of related compounds. The presence of the tosyl group is believed to enhance lipophilicity, potentially improving membrane permeability and leading to increased antimicrobial activity.

Case Studies

  • Study on Spirocyclic Derivatives : A study published in RSC Advances investigated a series of spirocyclic compounds similar to N-(4-methoxybenzyl)-2-oxo... for their antimicrobial properties. The results indicated that certain derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential for further development as antimicrobial agents .
  • Anticancer Activity Assessment : In another study focusing on spirocyclic analogs, compounds were tested against various cancer cell lines including CCRF-CEM and MCF7. While some derivatives showed promising IC50 values below 20 µg/mL, others were less effective, highlighting the need for further optimization .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on their spirocyclic systems, substituents, synthetic methods, and biological activities.

Spirocyclic Core and Functional Group Variations
Compound Name Spiro System Key Substituents Molecular Weight (g/mol) Biological Activity/Application
N-(4-Methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide 1-Oxa-4,8-diazaspiro[4.5]decane 4-Tosyl, 4-methoxybenzylacetamide ~556.6 (calculated) Not explicitly reported
U69,593 Oxaspiro[4.5]decan 7-Pyrrolidin-1-yl, 2-methylbenzenesulfonamide ~454.5 κ-opioid receptor agonist
Asinex 51217461 2,8-Diazaspiro[4.5]decane Benzylsulfonyl, 4-(piperidin-1-ylsulfonyl)phenylacetamide ~600.7 FGF2 inhibitor (binding: −8.2 kcal/mol)
N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]acetamide Pyridazin-3(2H)-one 4-Methoxybenzyl, 4-bromophenylacetamide ~428.3 FPR2 agonist (calcium mobilization)

Key Observations :

  • The target compound’s 1-oxa-4,8-diazaspiro[4.5]decane core distinguishes it from U69,593’s purely oxygen-containing spiro system and Asinex 51217461’s diazaspiro scaffold.
  • Tosyl substituents (e.g., in the target compound and U69,593) are often employed to enhance solubility or modulate electronic properties .

Comparison with Analogous Syntheses :

  • N-(4-Methoxybenzyl)-N-(4-phenylbutan-2-yloxy)-2-diazoacetamide (): Achieved 99% yield via gradient elution (hexane-based), highlighting the importance of solvent systems in spiro compound purification.
  • Asinex 51217461 (): Synthesized via combinatorial chemistry, emphasizing the role of high-throughput methods for spiro derivatives.
Pharmacological and Computational Insights
  • Receptor Targeting : The 4-methoxybenzyl moiety in FPR2 agonists () implies that the target compound could interact with similar G-protein-coupled receptors, albeit modulated by its unique spiro system.
  • CNS Applications : U69,593’s κ-opioid activity () raises the possibility of CNS effects for the target compound, pending further testing.

Q & A

Q. What are the optimal synthetic pathways for N-(4-methoxybenzyl)-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide, and how can purity be ensured?

  • Methodological Answer : Multi-step synthesis is typical for spirocyclic acetamides. A common approach involves:

Core Formation : Cyclization reactions to construct the 1-oxa-4,8-diazaspiro[4.5]decane scaffold, using reagents like tosyl chloride (4-tosyl group introduction) .

Functionalization : Coupling the spirocyclic core with N-(4-methoxybenzyl)acetamide via nucleophilic substitution or amide bond formation. Solvents (e.g., DMF, dichloromethane) and catalysts (e.g., NaH, K₂CO₃) are critical for yield optimization .

Purification : Column chromatography or recrystallization, monitored by HPLC and NMR, ensures >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR (¹H/¹³C) : Assigns proton environments and confirms substituent positions (e.g., methoxybenzyl aromatic protons at δ 6.8–7.2 ppm) .
  • X-ray Crystallography : SHELX programs refine crystal structures, resolving spirocyclic geometry and torsional angles . ORTEP-3 visualizes thermal ellipsoids to validate bond lengths/angles .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ for C₂₄H₂₈N₂O₆S) .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) for this compound be resolved?

  • Methodological Answer :
  • Dynamic Effects : Conformational flexibility in solution (e.g., spirocyclic ring puckering) may cause NMR signal splitting, while X-ray captures a static solid-state structure. Use variable-temperature NMR to identify dynamic processes .
  • Crystallographic Validation : Compare experimental X-ray data with DFT-optimized geometries (software: Gaussian) to reconcile discrepancies .

Q. What computational strategies predict biological activity, and how do structural modifications enhance target binding?

  • Methodological Answer :
  • Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., kinases, GPCRs). The methoxybenzyl group may enhance lipophilicity, while the tosyl moiety influences steric hindrance .
  • SAR Studies : Replace the 4-tosyl group with acetyl or sulfonamide variants to assess activity changes. In vitro assays (e.g., enzyme inhibition, cytotoxicity) validate predictions .

Q. What experimental controls are critical when analyzing this compound’s stability under varying pH and temperature?

  • Methodological Answer :
  • Degradation Studies : Incubate the compound in buffers (pH 1–13) at 25–60°C. Monitor via LC-MS for hydrolysis (amide bond cleavage) or oxidation (methoxy to quinone conversion) .
  • Control Samples : Include antioxidants (e.g., BHT) to rule out radical-mediated degradation. Use inert atmospheres (N₂) for thermally stressed samples .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthetic yields?

  • Methodological Answer :
  • Process Optimization : Statistical tools (e.g., Design of Experiments) identify critical parameters (e.g., reaction time, solvent volume). Reproducibility improves with strict moisture control (Schlenk line) and standardized reagents .
  • Analytical Consistency : Use internal standards (e.g., deuterated analogs) in NMR and calibrate HPLC with reference standards .

Q. What are the best practices for validating this compound’s biological activity across multiple assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic assays (e.g., fluorescence-based) with cell-based models (e.g., apoptosis markers) to confirm mechanism .
  • Dose-Response Curves : Use ≥3 independent replicates to calculate IC₅₀/EC₅₀ values. Include positive controls (e.g., known kinase inhibitors) and vehicle-only baselines .

Structural and Functional Insights

Q. How does the 1-oxa-4,8-diazaspiro[4.5]decane core influence pharmacokinetic properties?

  • Methodological Answer :
  • LogP Calculations : The spirocyclic core reduces polarity, enhancing blood-brain barrier penetration (predicted LogP ~2.5 via ChemAxon).
  • Metabolic Stability : Incubate with liver microsomes; LC-MS identifies metabolites (e.g., N-demethylation or tosyl group hydrolysis) .

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